Regiochemical Differentiation: 2-Bromo Substituent Irreplaceable for Ripretinib Pharmacophore Assembly
The 2-bromo substituent on the phenyl ring of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is irreplaceable for constructing the Ripretinib pharmacophore. In the WO2013184119 patent, the 4-chloro-substituted naphthyridinone analogs (synthesized from the corresponding 2-chloro intermediate) exhibit distinct kinase selectivity profiles compared to the 4-bromo compounds [1]. The non-fluorinated analog of Ripretinib (lacking the 4-fluoro on the central phenyl ring derived from this intermediate) shows severely compromised cellular activity: IC50 only between 100 and 10 nM against GIST430 cells, with complete loss of activity against GIST48, GIST T1, and GIST882 cell lines, whereas Ripretinib itself (bearing the 2-bromo-4-fluoro substitution) potently inhibits GIST T1 (IC50 2 nM), GIST430 (IC50 7 nM), and GIST48 (IC50 53 nM) [2][3]. This demonstrates that the precise 2-bromo-4-fluoro-5-amino substitution pattern embodied in CAS 1442471-26-2 is pharmacophorically essential.
| Evidence Dimension | Anti-proliferative potency in GIST cell lines (final drug Ripretinib vs. non-fluorinated analog) |
|---|---|
| Target Compound Data | Ripretinib (derived from CAS 1442471-26-2): GIST T1 IC50 = 2 nM; GIST430 IC50 = 7 nM; GIST48 IC50 = 53 nM |
| Comparator Or Baseline | Non-fluorinated Ripretinib analog: GIST430 IC50 = 100-10 nM; GIST48, GIST T1, GIST882 = no activity |
| Quantified Difference | >50-fold potency loss in GIST430; complete loss of activity in GIST48, GIST T1, and GIST882 |
| Conditions | Cell-based proliferation assays in human GIST cell lines harboring KIT mutations (GIST T1: exon 11 deletion; GIST430: exon 11 deletion/exon 13 V654A; GIST48: exon 11 V560D/exon 17 D820A) |
Why This Matters
Procurement of the correct 2-bromo-4-fluoro-5-amino intermediate is essential because substitution with 2-chloro, 2-methyl, or des-fluoro analogs yields intermediates that cannot generate the precisely tuned electronic and steric environment required for Ripretinib's unique switch-control kinase inhibition mechanism.
- [1] Flynn, D.L.; Kaufman, M.D.; Petillo, P.A. (Deciphera Pharmaceuticals, LLC). WO2013184119A1. Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Published December 19, 2013. Comparative examples illustrating chloro vs. bromo substitution effects on kinase selectivity. View Source
- [2] Smith, B.D.; Kaufman, M.D.; et al. Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants. Cancer Cell, 2019, 35(5), 738-751.e9. doi: 10.1016/j.ccell.2019.04.006. View Source
- [3] National Library of Medicine Bionlp. DCC-2618 potency data: GIST T1 IC50 = 2 nM, GIST430 IC50 = 7 nM, GIST48 IC50 = 53 nM. Extracted from primary literature. View Source
